molecular formula C11H13BrN2O3 B1400968 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide CAS No. 1282251-04-0

2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide

Cat. No. B1400968
CAS RN: 1282251-04-0
M. Wt: 301.14 g/mol
InChI Key: VROIWCVOJBKUTA-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide (2-BNPBA) is an organic compound that has been studied for its applications in scientific research. This compound is a member of the family of nitrophenylbutanamides, which are compounds with a nitrophenyl group attached to a butanamide group. 2-BNPBA is an important compound for research, as it has been used in a variety of applications, from drug synthesis to materials research.

Scientific Research Applications

Chemical Behavior and Kinetic Studies

A study investigated the chemical behavior of substituted 4-chloro-N-phenylbutanamides, demonstrating their ring closure to give substituted 1-phenylpyrrolidin-2-ones, which then hydrolyze to substitution derivatives. This research provides kinetic measurements and discusses the impact of substitutions on the chemical processes, potentially relevant to understanding the reactions of similar compounds like 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide (Sedlák et al., 2002).

Vibrational Spectral Analysis

Another study focused on the vibrational spectral analysis of a compound with a similar structure, 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-butanamide, which was characterized to understand its molecular structure through FT-IR and FT-Raman spectra. This type of analysis could be applied to 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide to deduce its structural characteristics and stability in various states (Hu Chang-liang, 2013).

Intramolecular Interactions and Isomerization

Research on paracetamol analogues, including compounds with nitrophenyl and bromo substitutions, explored molecular properties, intramolecular interactions, and vibrational mode couplings. This work, through Density Functional Theory (DFT), assessed E/Z isomers and keto/enol unimolecular rearrangements, providing insights into the structural dynamics that could also be relevant for studying 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide (Viana et al., 2016).

properties

IUPAC Name

2-bromo-N-(4-methyl-2-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-3-8(12)11(15)13-9-5-4-7(2)6-10(9)14(16)17/h4-6,8H,3H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROIWCVOJBKUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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